molecular formula C12H21NO4 B2453219 1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate CAS No. 457657-68-0

1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate

Cat. No.: B2453219
CAS No.: 457657-68-0
M. Wt: 243.303
InChI Key: AUABPENEDJXJQH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate is an organic compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a pyrrolidine ring, which is further substituted with two carboxylate groups. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrrolidine derivative and the biomolecules it interacts with.

Cellular Effects

The cellular effects of 1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate are currently unknown. It is possible that this compound could influence cell function by interacting with various cellular pathways. These could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable.

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models.

Preparation Methods

The synthesis of 1-tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-methylpyrrolidine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.

Scientific Research Applications

1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a proton donor or acceptor, facilitating various biochemical reactions. Additionally, it can serve as a catalyst in certain reactions, enhancing the rate of product formation .

Comparison with Similar Compounds

1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-methylpyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-6-12(4,8-13)9(14)16-5/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABPENEDJXJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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